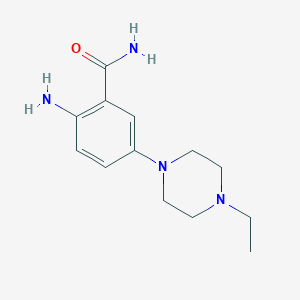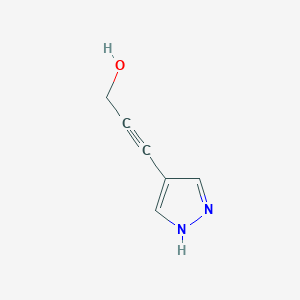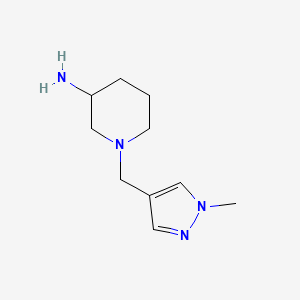
1-(2-叠氮乙基)-4-溴-1H-吡唑
描述
1-(2-azidoethyl)-4-bromo-1H-pyrazole is an organic compound that belongs to the class of azidoethyl-substituted heterocycles. This compound is characterized by the presence of an azido group (-N₃) attached to an ethyl chain, which is further connected to a pyrazole ring substituted with a bromine atom. The unique structure of 1-(2-azidoethyl)-4-bromo-1H-pyrazole makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and materials science.
科学研究应用
1-(2-azidoethyl)-4-bromo-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioconjugates and probes for studying biological processes.
Medicine: Potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of materials with specific properties, such as energetic materials and polymers.
作用机制
Target of Action
Azido and bromo groups in organic compounds are often involved in various chemical reactions, suggesting that this compound could interact with a variety of biological targets .
Mode of Action
It’s worth noting that azido groups are often used in “click chemistry” reactions, which are characterized by their high yield, specificity, and reliability . The bromo group could potentially undergo nucleophilic substitution reactions, allowing the compound to interact with its targets .
Biochemical Pathways
Compounds with azido groups have been used in the synthesis of various bioactive molecules, suggesting that this compound could potentially interfere with multiple biochemical pathways .
Pharmacokinetics
The presence of the azido and bromo groups could potentially influence the compound’s bioavailability .
Result of Action
Given the reactivity of azido and bromo groups, this compound could potentially induce a variety of cellular responses depending on its targets .
Action Environment
The action, efficacy, and stability of 1-(2-azidoethyl)-4-bromo-1H-pyrazole could be influenced by various environmental factors. For instance, the pH, temperature, and presence of other reactive species could potentially affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
1-(2-azidoethyl)-4-bromo-1H-pyrazole plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain digestive enzymes, such as lipase, while activating others like amylase and trypsin . The nature of these interactions involves binding to the active sites of the enzymes, leading to either inhibition or activation depending on the specific enzyme involved.
Cellular Effects
The effects of 1-(2-azidoethyl)-4-bromo-1H-pyrazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to induce the expression of the heme oxygenase-1 (ho-1) gene, which plays a crucial role in regulating redox homeostasis . Additionally, 1-(2-azidoethyl)-4-bromo-1H-pyrazole has been shown to enhance cellular glutathione (GSH) levels, thereby contributing to the reduction of intracellular reactive oxygen species (ROS) levels .
Molecular Mechanism
At the molecular level, 1-(2-azidoethyl)-4-bromo-1H-pyrazole exerts its effects through various binding interactions with biomolecules. It has been demonstrated to bind to the active sites of enzymes, leading to either inhibition or activation. For instance, the compound’s interaction with lipase results in significant inhibition, while its interaction with amylase and trypsin leads to activation . These binding interactions are crucial for the compound’s role in modulating enzyme activity and influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-azidoethyl)-4-bromo-1H-pyrazole have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term effects observed in in vitro and in vivo studies include sustained modulation of enzyme activity and cellular processes.
Dosage Effects in Animal Models
The effects of 1-(2-azidoethyl)-4-bromo-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound has been found to modulate enzyme activity without causing significant adverse effects. At higher doses, toxic effects have been observed, including disruption of cellular processes and potential organ damage . These findings highlight the importance of determining the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
1-(2-azidoethyl)-4-bromo-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with enzymes such as lipase and amylase influences the breakdown and synthesis of metabolites, thereby affecting overall metabolic processes
Transport and Distribution
The transport and distribution of 1-(2-azidoethyl)-4-bromo-1H-pyrazole within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which determine its availability and activity at target sites . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical applications.
Subcellular Localization
The subcellular localization of 1-(2-azidoethyl)-4-bromo-1H-pyrazole is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to various subcellular structures, including the cytoplasm and organelles such as mitochondria . This localization is important for its activity and function, as it allows the compound to interact with specific biomolecules and exert its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-azidoethyl)-4-bromo-1H-pyrazole typically involves the N-alkylation of pyrazole derivatives with azidoethyl transfer reagents. One common method includes the reaction of 4-bromo-1H-pyrazole with 2-azidoethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The resulting product is then purified through column chromatography or recrystallization to obtain pure 1-(2-azidoethyl)-4-bromo-1H-pyrazole .
Industrial Production Methods
Industrial production of 1-(2-azidoethyl)-4-bromo-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The use of automated purification systems, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product. Safety measures are crucial in industrial settings due to the potential hazards associated with azides and brominated compounds.
化学反应分析
Types of Reactions
1-(2-azidoethyl)-4-bromo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or acetonitrile.
Cycloaddition Reactions: Alkynes, copper(I) catalysts, solvents like t-butanol or THF, and reducing agents like sodium ascorbate.
Reduction Reactions: Reducing agents like triphenylphosphine or lithium aluminum hydride, solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution Reactions: Substituted pyrazoles with various functional groups replacing the bromine atom.
Cycloaddition Reactions: 1,2,3-triazoles formed through the CuAAC reaction.
Reduction Reactions: Aminoethyl-pyrazole derivatives formed by reducing the azido group.
相似化合物的比较
1-(2-azidoethyl)-4-bromo-1H-pyrazole can be compared with other azidoethyl-substituted heterocycles, such as:
1-(2-azidoethyl)-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.
1-(2-azidoethyl)-1,2,3-triazole: Contains a triazole ring, which is formed through cycloaddition reactions.
1-(2-azidoethyl)-1,2,4-triazole: Another triazole derivative with different ring substitution patterns.
The uniqueness of 1-(2-azidoethyl)-4-bromo-1H-pyrazole lies in its combination of the azido and bromo groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
属性
IUPAC Name |
1-(2-azidoethyl)-4-bromopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN5/c6-5-3-9-11(4-5)2-1-8-10-7/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUROCGHSPLZAKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}acetamide](/img/structure/B1464357.png)


![1-[(5-Bromofuran-2-yl)methyl]piperidin-3-amine](/img/structure/B1464364.png)

![3-{2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl}benzonitrile](/img/structure/B1464368.png)
![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-amine](/img/structure/B1464370.png)

![1-[(2,5-difluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1464373.png)


![2-[(2-Methoxyphenyl)methyl]cyclopentan-1-ol](/img/structure/B1464376.png)
![N-[2-(4-methoxyphenyl)ethyl]cyclobutanamine](/img/structure/B1464377.png)

